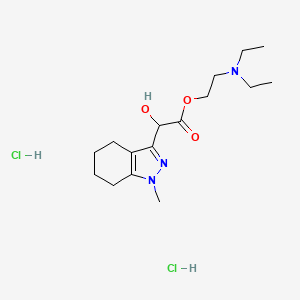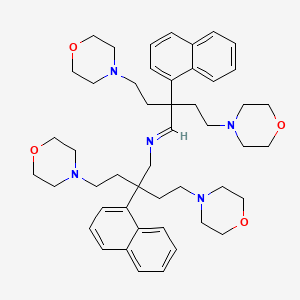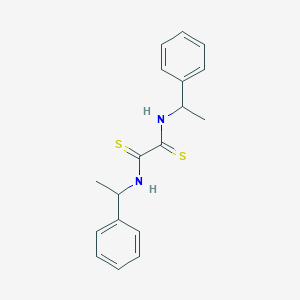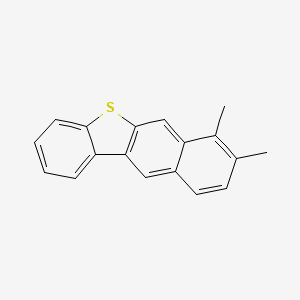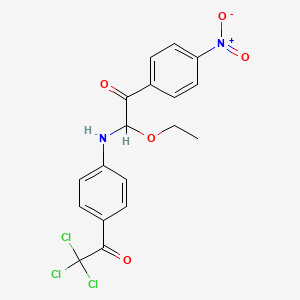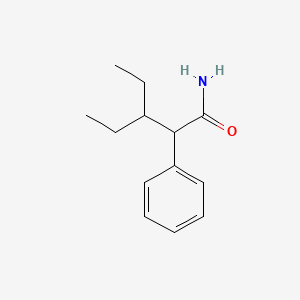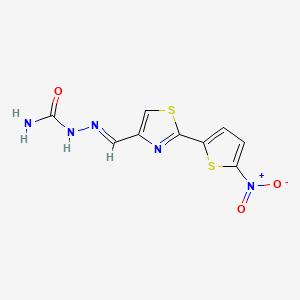
2-Isopropylthiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylthiazolidine is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. It is known for its stability at room temperature and solubility in both water and organic solvents . This compound has garnered interest due to its diverse applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylthiazolidine typically involves the reaction of isopropylamine with carbon disulfide, followed by cyclization with formaldehyde. This method yields the desired thiazolidine ring structure .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to improve the efficiency and environmental sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropylthiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Diisobutylaluminum hydride is often used for reductive cleavage.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Isopropylthiazolidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Derivatives of this compound exhibit potential as anti-inflammatory and antifungal agents.
Wirkmechanismus
The mechanism of action of 2-Isopropylthiazolidine involves its interaction with specific molecular targets and pathways. For instance, as a chiral auxiliary, it facilitates the formation of enantiomerically pure products by influencing the stereochemistry of the reaction. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its reactivity and binding affinity to various substrates.
Vergleich Mit ähnlichen Verbindungen
- 4-Isopropylthiazolidine-2-thione
- 4-Benzylthiazolidine-2-thione
- 4-Isopropyl-2-oxazolidinone
Comparison: 2-Isopropylthiazolidine is unique due to its specific ring structure and the presence of isopropyl groups, which enhance its stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
24050-11-1 |
|---|---|
Molekularformel |
C6H13NS |
Molekulargewicht |
131.24 g/mol |
IUPAC-Name |
2-propan-2-yl-1,3-thiazolidine |
InChI |
InChI=1S/C6H13NS/c1-5(2)6-7-3-4-8-6/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
KJSKELRHBZJJIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1NCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



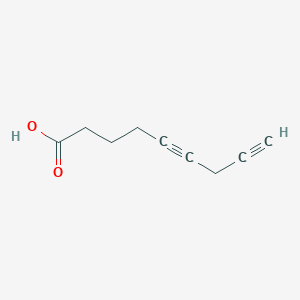
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
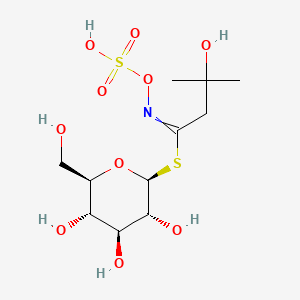
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
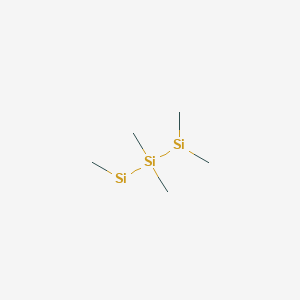
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
